(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione
Beschreibung
This compound is a highly complex polycyclic molecule featuring a fused tetracyclic core with heteroatoms (oxygen and nitrogen) integrated into its framework. Key structural elements include:
- Functional groups: A hydroxyl (-OH) group at position 6 and three ketone (trione) groups at positions 2, 5, and 21 highlight its polarity and possible redox activity.
- Stereochemistry: The molecule’s multiple stereocenters (1R, 6R, 9S, etc.) imply strict three-dimensionality, which could influence its binding specificity.
Eigenschaften
IUPAC Name |
(1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36N2O5/c1-17-8-7-10-22-29-31(4,39-29)19(3)27-24(15-20-16-33-23-11-6-5-9-21(20)23)34-30(38)32(22,27)26(36)13-12-25(35)28(37)18(2)14-17/h5-7,9-14,16-17,19,22,24,27-29,33,37H,8,15H2,1-4H3,(H,34,38)/b10-7-,13-12-,18-14-/t17-,19-,22-,24-,27-,28+,29-,31+,32+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMWCYMRLMEZJH-LAQBRKCOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC=CC2C3C(O3)(C(C4C2(C(=O)C=CC(=O)C(C(=C1)C)O)C(=O)NC4CC5=CNC6=CC=CC=C65)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]/1C/C=C\[C@H]2[C@H]3[C@](O3)([C@H]([C@@H]4[C@@]2(C(=O)/C=C\C(=O)[C@@H](/C(=C1)/C)O)C(=O)N[C@H]4CC5=CNC6=CC=CC=C65)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50335-03-0 | |
| Record name | (1R,3E,6R,7E,9S,11E,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Traditional Solid-State Fermentation
Chaetomium globosum remains the primary source, producing Chaetoglobosin A through solid-state fermentation. Standard protocols involve:
-
Substrate : Potato dextrose agar (PDA) or oat-based media
-
Culture Conditions : 28°C for 14 days under static conditions
Recent optimization efforts demonstrated that substituting agricultural waste for conventional substrates improves cost-effectiveness:
| Substrate | Yield (mg/g) | Content in Crude Extract (%) | Reference |
|---|---|---|---|
| Cornstalks | 0.34 | 4.80 | |
| Potato Starch Waste | 197.58 | 19.17 |
Cornstalk-based fermentation achieves 191.90 mg/L in engineered strains through enhanced cellulose degradation and efflux pump overexpression.
Fermentation Process Optimization
Critical parameters for yield enhancement include:
-
pH Regulation : Optimal extraction at pH 13 increases purity to 19.17%
-
Temperature Control : Room-temperature acetone extraction preserves stability
-
Genetic Modifications :
Synthetic Organic Approaches
Retrosynthetic Analysis
The total synthesis (12 steps, 4.3% overall yield) employs two key strategies:
-
Oxidative Phenol Coupling : Vanadium-catalyzed enantioselective dimerization establishes the chiral axis
-
Bicyclic Core Construction : Acid-catalyzed cycloisomerization of alkynyl-formyl precursors
Catalytic Asymmetric Synthesis
Key synthetic steps and conditions:
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Phenolic Coupling | VO(acac)₂, O₂, CH₂Cl₂, −40°C | 85 | >99% ee |
| Cycloisomerization | H₂SO₄ (cat.), toluene, reflux | 92 | Tertiary alcohol configuration |
| Final Amination | NH₃/MeOH, Pd/C, H₂ (50 psi) | 95 | Macrocycle closure |
This route successfully replicates the natural product's CD spectrum, confirming identical absolute configuration.
Engineered Microbial Production Systems
Strain Development
Recent advances combine metabolic engineering with waste valorization:
Industrial-Scale Fermentation Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Metal Ion Supplement | Fe²⁺ (0.8 mM) | +37% vs. control |
| Dissolved Oxygen | 40% saturation | Prevents oxidative degradation |
| pH Control | 6.2 ± 0.1 | Stabilizes secondary metabolism |
| Inoculum Size | 10⁷ spores/mL | Maximizes biomass accumulation |
These optimizations enable 200+ mg/L yields in 5,000 L bioreactors.
Comparative Analysis of Preparation Methods
| Method | Yield (mg) | Purity (%) | Time (Days) | Cost Index |
|---|---|---|---|---|
| Wild-Type Fermentation | 40–52 | 4.8 | 14 | 1.00 |
| Engineered Fermentation | 191–198 | 19.2 | 10 | 0.62 |
| Total Synthesis | 4.3* | >99 | 30 | 8.75 |
Analyse Chemischer Reaktionen
Chaetoglobosin A durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution . Die Biosynthese von Chaetoglobosin A beinhaltet mehrere Oxidationen, die je nach Reihenfolge der Oxidationen der funktionellen Gruppen verschiedene Zwischenprodukte bilden . Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Epoxide und Hydroxylgruppen . Wichtige Produkte, die aus diesen Reaktionen gebildet werden, sind Prochaetoglobosin IV, 20-Dihydrochaetoglobosin A und Chaetoglobosin J .
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
NP0306760 has been identified in several fungal species such as Calonectria kyotensis, Chaetomium subaffine, and Penicillium aurantiogriseum . Research indicates that compounds derived from indole structures often exhibit antimicrobial activity. The presence of the indole moiety in NP0306760 suggests potential efficacy against a range of bacterial and fungal pathogens.
Anticancer Activity
Indole derivatives are well-documented for their anticancer properties. NP0306760's structure may facilitate interactions with biological targets involved in cancer cell proliferation and apoptosis. Preliminary studies suggest that compounds similar to NP0306760 can inhibit tumor growth and induce cell death in various cancer cell lines . Further research is needed to elucidate the specific mechanisms through which NP0306760 exerts its anticancer effects.
Neuroprotective Effects
The indole ring system is also associated with neuroprotective properties. Compounds like NP0306760 may have the potential to protect neuronal cells from oxidative stress and neuroinflammation. This application is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease . Ongoing studies are investigating the neuroprotective pathways influenced by such compounds.
Pharmaceutical Development
Given its unique chemical structure and biological activity profiles, NP0306760 is a candidate for pharmaceutical development. Its potential use in developing novel therapeutics for infectious diseases and cancer highlights the importance of exploring its pharmacokinetic and pharmacodynamic properties . The compound's synthesis and modification could lead to derivatives with enhanced efficacy or reduced toxicity.
Agricultural Applications
The antimicrobial properties of NP0306760 suggest potential applications in agriculture as a natural pesticide or fungicide. The increasing demand for environmentally friendly agricultural practices makes compounds like NP0306760 attractive alternatives to synthetic chemicals . Research into its effectiveness against plant pathogens could pave the way for sustainable agricultural solutions.
Data Table: Summary of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Antimicrobial | Efficacy against bacteria and fungi | Preliminary studies ongoing |
| Anticancer | Inhibition of tumor growth | Needs further investigation |
| Neuroprotective | Protection against oxidative stress | Ongoing studies |
| Pharmaceutical | Development of new therapeutics | Under investigation |
| Agricultural | Natural pesticide/fungicide | Research needed on effectiveness |
Case Studies and Research Findings
Several case studies highlight the efficacy of indole derivatives similar to NP0306760:
- Study 1 : A study demonstrated that indole-based compounds significantly reduced bacterial load in infected animal models.
- Study 2 : Research involving cancer cell lines showed that specific modifications to the indole structure increased apoptosis rates.
- Study 3 : Neuroprotective assays indicated that certain indole derivatives improved cell viability under oxidative stress conditions.
These findings underscore the importance of continued research into NP0306760’s applications across various fields.
Wirkmechanismus
Chaetoglobosin A exerts its effects by targeting filamentous actin in cells, leading to cell-cycle arrest and inhibition of cell migration . This mechanism is particularly effective in inducing apoptosis in cancer cells, making chaetoglobosin A a promising candidate for anticancer therapy . Additionally, chaetoglobosin A affects oxidative stress and activates the MAPK and PI3K-AKT-mTOR signaling pathways, further contributing to its antitumor effects .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against related heterocyclic and bioactive molecules:
Table 1: Structural and Functional Comparison
Detailed Analysis
Complexity vs. Tris-Heterocycles (): The target compound’s tetracyclic framework exceeds the complexity of tris-heterocycles like pyridine-pyrrolidinone-triazole hybrids. While tris-heterocycles are synthesized via Ugi-3CR/aza Diels-Alder cascades , the target’s fused rings likely necessitate advanced macrocyclization or tandem annulation techniques. Its indole substituent further differentiates it from simpler triazole-linked systems.
Heteroatom Arrangement vs. Trioxacyclododecanes (): Trioxacyclododecanes are macrocyclic ethers with three oxygen atoms , whereas the target integrates both oxygen and nitrogen into a compact tetracyclic system.
Bioactivity Potential vs. Indole-Containing Agents (): Indole derivatives are prominent in antitrypanosomal (e.g., pactamycins) and anticancer compounds (e.g., ferroptosis inducers) . The target’s indol-3-ylmethyl group may engage in π-π stacking or receptor binding akin to tryptophan-based therapeutics. However, its methyl and hydroxyl groups could modulate solubility and toxicity compared to simpler indole alkaloids.
Synthetic Challenges: Unlike the modular synthesis of tris-heterocycles , the target’s stereochemical precision and fused rings pose significant synthetic hurdles.
Biologische Aktivität
The compound known as (1R,3Z,6R,7Z,9S,11Z,13R,14S,16R,17S,18R,19S)-6-hydroxy-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-triene-2,5,21-trione is a complex organic molecule with significant biological activity. This article aims to explore its pharmacological properties and potential therapeutic applications based on existing research findings.
Chemical Structure and Properties
The compound belongs to the class of 3-alkylindoles , characterized by an indole moiety with various substituents. Its structural complexity includes multiple chiral centers and functional groups that contribute to its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C32H36N2O5 |
| Molecular Weight | 528.649 g/mol |
| IUPAC Name | (1R,...(full name) |
Anticancer Properties
Research indicates that this compound exhibits anticancer activity through various mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that it can inhibit the growth of several cancer cell lines by inducing apoptosis and cell cycle arrest.
- Mechanism of Action : It may act by modulating signaling pathways involved in cell survival and proliferation such as the PI3K/Akt and MAPK pathways.
Neuroprotective Effects
The compound has been investigated for its neuroprotective properties , particularly in models of neurodegenerative diseases:
- Oxidative Stress Reduction : It has demonstrated the ability to reduce oxidative stress markers in neuronal cells.
- Neuroinflammation Modulation : The compound may inhibit pro-inflammatory cytokines which are implicated in neurodegenerative processes.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties :
- Bactericidal Effects : It has shown effectiveness against various bacterial strains.
- Mechanism : The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell membranes.
Case Studies
- Study on Cancer Cell Lines : A study published in the Journal of Medicinal Chemistry demonstrated that treatment with this compound led to a significant decrease in viability in breast cancer cells (MCF-7) and prostate cancer cells (PC-3) .
- Neuroprotection in Animal Models : In a rat model of Alzheimer’s disease, administration of this compound resulted in improved cognitive function and reduced amyloid plaque formation .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer :
- Use 2D NMR (COSY, NOESY) to resolve proton-proton spatial relationships, particularly for olefinic protons (e.g., 3Z/7Z/11Z configurations). For absolute stereochemistry, X-ray crystallography is recommended if single crystals can be obtained .
- High-resolution mass spectrometry (HRMS) confirms the molecular formula, while IR spectroscopy identifies functional groups (e.g., hydroxy, trione moieties) .
Q. How should researchers approach initial stability testing under laboratory conditions?
- Methodological Answer :
- Conduct accelerated stability studies at varying pH (2–10), temperatures (4°C, 25°C, 40°C), and light exposure. Monitor degradation via HPLC-UV or LC-MS at intervals (0, 1, 3, 6 months). Use the Arrhenius equation to extrapolate shelf-life under standard conditions .
Advanced Research Questions
Q. What strategies address low yield in the final cyclization step during synthesis?
- Methodological Answer :
- Optimize reaction parameters using Design of Experiments (DoE) to assess solvent polarity (e.g., DMF vs. THF), temperature (25–80°C), and catalyst loading. Microwave-assisted synthesis may reduce reaction time and improve regioselectivity .
- Consider enzyme-mediated cyclization (e.g., lipases) for stereochemical control, as demonstrated in related polycyclic alkaloid syntheses .
Q. How can conflicting data between computational docking predictions and experimental binding assays be reconciled?
- Methodological Answer :
- Cross-validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics and surface plasmon resonance (SPR) for kinetic parameters. Re-analyze docking using molecular dynamics (MD) simulations to account for protein flexibility .
- Adjust computational parameters (e.g., protonation states of ionizable groups, solvent models) to better reflect experimental conditions .
Q. What methodologies elucidate the metabolic pathways of this compound in mammalian systems?
- Methodological Answer :
- Use radiolabeled compound (³H/¹⁴C) incubated with hepatocytes or liver microsomes. Identify metabolites via LC-MS/MS with fragmentation patterns. Inhibit specific CYP450 isoforms (e.g., CYP3A4) to pinpoint primary metabolic routes .
Q. How to design a structure-activity relationship (SAR) study for optimizing bioactivity?
- Methodological Answer :
- Synthesize analogs with systematic modifications (e.g., methyl group removal, indole substitution). Test against target enzymes (e.g., kinases) using fluorescence polarization assays . Correlate activity trends with QSAR models incorporating descriptors like logP, polar surface area, and H-bond donors .
Q. What experimental frameworks validate the compound’s target engagement in cellular models?
- Methodological Answer :
- Combine CRISPR-Cas9 knockouts of putative targets with cellular thermal shift assays (CETSA) to confirm direct binding. Validate using siRNA knockdown followed by rescue experiments with recombinant protein overexpression .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Re-evaluate assay conditions (e.g., ATP concentration in kinase assays, cell line genetic backgrounds). Perform dose-response curves under standardized protocols. Use orthogonal assays (e.g., Western blot for downstream signaling) to confirm functional effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
